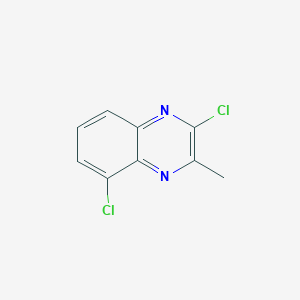

2-Chloro-5-chloro-3-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-chloro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chloro-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine under reflux conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine atoms activate the quinoxaline ring for nucleophilic attacks. Common substitutions occur at positions 2 and 5:

-

Ammonolysis : Reacting with aqueous ammonia under reflux produces amino derivatives.

-

Alkoxylation : Treatment with sodium alkoxides in ethanol substitutes chlorine with alkoxy groups.

Example Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| NH₃ (25%) | Ethanol | 80 | 6 | 72 |

| NaOCH₃ | Methanol | 60 | 4 | 65 |

Data adapted from protocols for 2-chloro-3-methylquinoxaline .

Cross-Coupling Reactions

The chlorine atoms facilitate palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Produces aryl amine derivatives.

Optimized Parameters for Suzuki Coupling

| Catalyst | Base | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | XPhos | DMF | 85 |

| Pd(OAc)₂ | Cs₂CO₃ | BINAP | Toluene | 78 |

Conditions inferred from analogous quinoxaline systems.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, heating with hydrazine yields pyrazolo[1,5-a]quinoxalines:

Cyclization Protocol

-

Reagents : Hydrazine hydrate (2 eq)

-

Conditions : Reflux in ethanol (8 hr)

4.1. Aldehyde Condensation

Reaction with 4-hydroxybenzaldehyde in acetonitrile produces Schiff base intermediates:

Key Data :

| Intermediate | Reaction Time (hr) | Melting Point (°C) | Rf Value |

|---|---|---|---|

| 2-(p-formylphenoxy) | 30 | 116–117 | 0.72 |

Adapted from synthesis of 2-chloro-3-methylquinoxaline derivatives .

4.2. Reductive Amination

Treatment with substituted anilines in ethanol generates imine derivatives:

Representative Example :

Stability and Reactivity Trends

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, acetonitrile) enhance NAS rates.

-

Temperature Sensitivity : Decomposition observed above 150°C during prolonged heating.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoxaline derivatives, including 2-chloro-5-chloro-3-methylquinoxaline. For instance, research indicated that derivatives synthesized from this compound exhibited significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis revealed that modifications at the chlorine and methyl positions can enhance antimicrobial efficacy.

Anticancer Potential

Recent investigations have focused on the anticancer properties of quinoxaline derivatives. Specifically, compounds derived from this compound were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. One study reported that specific derivatives exhibited IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cancer cell lines, indicating promising cytotoxic activities . The apoptotic effects of these compounds were also assessed, revealing significant induction of apoptosis through caspase activation .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis of this compound involves several methodologies that allow for the introduction of various functional groups, enhancing its versatility in chemical applications. A notable synthetic route includes the transformation of 2-chloro-3-methylquinoxaline into various derivatives through reactions with different amines and aldehydes . These transformations have been optimized to yield compounds with enhanced biological activities.

Table 1: Summary of Synthetic Routes for this compound Derivatives

| Synthesis Method | Reagents Used | Products Obtained | Yield (%) |

|---|---|---|---|

| Method A | Ethyl pyruvate + POCl₃ | 2-Chloro-3-methylquinoxaline derivatives | 85 |

| Method B | p-Aminophenol + Acetonitrile | Quinoxaline derivatives with enhanced activity | 78 |

| Method C | Various aromatic amines | Schiff bases containing quinoxaline moieties | 90 |

Material Science Applications

Polymeric Materials

In material science, quinoxaline derivatives are being explored for their potential use in polymeric materials due to their unique electronic properties. Research has shown that incorporating quinoxaline structures into polymer matrices can enhance thermal stability and electrical conductivity . This application is particularly relevant in developing advanced materials for electronic devices.

Case Studies

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial activity of several quinoxaline derivatives synthesized from this compound. The results indicated that certain modifications significantly improved activity against resistant strains of bacteria. The study highlighted the importance of structural variations in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of synthesized quinoxaline derivatives targeting VEGFR-2. The study provided insights into the mechanism of action, demonstrating that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, thereby supporting their development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloro-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with microbial cell walls, contributing to its antimicrobial activity .

Comparison with Similar Compounds

- 2-Chloro-3-methylquinoxaline

- 2,3-Dichloroquinoxaline

- 2-Chloroquinoxaline

Comparison: 2-Chloro-5-chloro-3-methylquinoxaline is unique due to the presence of two chlorine atoms at different positions on the quinoxaline ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the additional chlorine atom may enhance its antimicrobial properties or alter its binding affinity to molecular targets .

Biological Activity

2-Chloro-5-chloro-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound this compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. This structural feature contributes to its biological activity, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit broad-spectrum antimicrobial activity . The compound has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

These results demonstrate that the compound can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has shown promising cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 15.0 |

| MCF-7 | 18.5 |

In vitro studies reveal that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase . For instance, compound 11e , a derivative of quinoxaline, exhibited significant apoptotic effects with an increase in caspase-3 levels by 2.34-fold compared to control cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The compound can bind to DNA, disrupting replication and transcription processes.

- Protein Interaction : It interacts with proteins involved in cell signaling and apoptosis.

- Microbial Cell Wall Disruption : The compound may interfere with the synthesis of microbial cell walls, enhancing its antimicrobial properties .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have reported anti-inflammatory effects associated with quinoxaline derivatives. For example, compounds derived from this compound have shown significant inhibition of carrageenan-induced paw edema in animal models.

Table 3: Anti-inflammatory Activity

| Compound | Inhibition (%) | Reference Drug (Indomethacin) |

|---|---|---|

| This compound | 40.09 | 57 |

The anti-inflammatory activity is believed to result from the inhibition of histamine and prostaglandin synthesis .

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

- Case Study on Anticancer Activity : A study evaluated various derivatives against HepG-2 cells, revealing that modifications to the quinoxaline structure significantly affect cytotoxicity. The most potent derivative exhibited an IC50 of just 1.99 µM against HepG-2 cells .

- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multi-drug resistant strains of bacteria, demonstrating that certain substitutions on the quinoxaline ring enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-chloro-3-methylquinoxaline, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of 3-methylquinoxaline derivatives using POCl₃ or PCl₃ under reflux conditions (70–90°C, 6–12 hours) is common. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 2.4 ppm for methyl, δ 7.5–8.5 ppm for aromatic protons) .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : Use X-ray crystallography (e.g., ORTEP-III software for structural visualization ) and compare experimental data with computational models (DFT calculations for bond angles/distances). NMR spectroscopy should confirm substitution patterns: two distinct chloro groups (C-2 and C-5) and a methyl group (C-3) via DEPT-135 and HSQC .

Q. What analytical techniques are suitable for quantifying this compound in mixed matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 227 → 192 for quantification). Isotope-labeled internal standards (e.g., ¹³C-labeled analogs) minimize matrix effects. Calibration curves (0.1–100 µg/mL, R² > 0.99) validate linearity .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer : Design accelerated stability studies: store solutions in DMSO, acetonitrile, and water at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via UPLC-PDA (220–400 nm). Kinetic modeling (Arrhenius equation) predicts shelf life. Note: Chloro groups may hydrolyze in aqueous buffers (pH > 7) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Reconcile discrepancies by:

- Repeating NMR under higher resolution (600 MHz, DMSO-d₆).

- Validating computational models (DFT with B3LYP/6-311+G(d,p) basis set).

- Cross-referencing with X-ray data (ORTEP-III for bond length/angle accuracy) .

Q. How can mechanistic pathways of side reactions during synthesis be elucidated?

- Methodological Answer : Use isotopic tracing (e.g., D-labeled reagents) to track chloro-group incorporation. Monitor intermediates via in-situ FTIR (C-Cl stretch at 750 cm⁻¹) and GC-MS. Kinetic isotope effects (KIE) differentiate between SN1 and SN2 mechanisms .

Q. What methodologies assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Screen palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids in THF/water (80°C, 12 hours). Analyze coupling efficiency via ¹H NMR integration of biphenyl products. Optimize ligand/base combinations (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. Data Reporting and Conflict Management

Q. How should researchers address conflicting bioactivity data in peer-reviewed studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922 with 24-hour incubation). Disclose solvent/DMSO concentrations (≤1% v/v) to avoid false negatives. Use ANOVA to statistically compare results across labs .

Q. What frameworks guide ethical reporting of synthetic yields and reproducibility?

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,5-dichloro-3-methylquinoxaline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-4-2-3-6(10)8(7)12-5/h2-4H,1H3 |

InChI Key |

ORCSTPFCUHIWMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC=C(C2=N1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.